The Structural Mechanics and Applied Methodologies of Bis(4-methylcyclohexyl) Adipate: A Technical Whitepaper
The Structural Mechanics and Applied Methodologies of Bis(4-methylcyclohexyl) Adipate: A Technical Whitepaper
Executive Summary
In the landscape of advanced polymer additives and organic intermediates, Bis(4-methylcyclohexyl) adipate (CAS: 41544-42-7) occupies a highly specialized niche. Unlike standard linear aliphatic plasticizers (such as dioctyl adipate), this compound integrates bulky cycloaliphatic end-caps with a flexible hexanedioate core[1]. This unique structural duality imparts exceptional thermal stability and low volatility while maintaining the elasticity required for high-performance polymer matrices.
Designed for researchers, formulation scientists, and chemical engineers, this whitepaper dissects the physicochemical properties, self-validating synthesis protocols, analytical chromatography standards, and industrial applications of Bis(4-methylcyclohexyl) adipate.
Chemical Identity & Structural Causality
The functional utility of Bis(4-methylcyclohexyl) adipate is a direct consequence of its molecular architecture. The central adipate (hexanedioate) backbone provides a high degree of rotational freedom, which is the primary mechanism by which it lowers the glass transition temperature ( Tg ) of rigid polymers[1]. However, it is the addition of the 4-methylcyclohexyl groups that differentiates this molecule. The steric hindrance generated by these cyclic structures restricts intermolecular packing, preventing crystallization at low temperatures, while simultaneously anchoring the molecule to prevent volatilization under high thermal stress[2].
Table 1: Physicochemical Properties & Mechanistic Significance
| Property | Value | Causality / Significance |
| IUPAC Name | bis(4-methylcyclohexyl) hexanedioate | Standardized nomenclature defining the ester linkages[3]. |
| CAS Number | 41544-42-7 | Unique chemical identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₂₀H₃₄O₄ | Dictates exact stoichiometric calculations for synthesis[3]. |
| Molecular Weight | 338.48 g/mol | High molecular weight directly correlates to reduced migration and lower volatility in polymer matrices[4]. |
| LogP | 5.72 | High lipophilicity; ensures excellent thermodynamic compatibility with hydrophobic polymers like fluoro-rubbers[5]. |
| Density | ~1.03 g/cm³ | Standard metric required for volumetric dispensing and reactor scaling[4]. |
| Topological Polar Surface Area | 52.6 Ų | Indicates moderate polarity restricted entirely to the ester core, minimizing water absorption[3]. |
Data sourced and verified via [3] and [4].
Mechanistic Synthesis: A Self-Validating Protocol
The synthesis of Bis(4-methylcyclohexyl) adipate relies on a classic Fischer esterification, driven by acid catalysis[1]. However, to achieve the >98% purity required for pharmaceutical or high-end industrial applications, the protocol must integrate real-time validation nodes to prevent the accumulation of monoester intermediates.
Protocol 1: Azeotropic Esterification Workflow
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Step 1: Stoichiometric Assembly. Combine adipic acid (1.0 molar eq.) with 4-methylcyclohexanol (2.2 molar eq.) in a reaction vessel. Causality: The slight molar excess of the alcohol drives the Le Chatelier equilibrium toward the diester, preventing monoester stalling[1].
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Step 2: Catalytic Azeotropic Distillation. Add p-toluenesulfonic acid (p-TSA) as the catalyst and toluene as the solvent. Causality: p-TSA is chosen over sulfuric acid to minimize oxidative charring. Toluene enables the azeotropic removal of water at ~110°C, pulling the reaction forward.
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Step 3: Dean-Stark Monitoring (Validation Node). Fit the reactor with a Dean-Stark trap. Validation: The reaction is actively refluxed and is only deemed complete when the theoretical volume of water (2.0 eq.) is collected in the trap. This provides a visual, self-validating confirmation of 100% conversion.
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Step 4: Quenching and Neutralization. Wash the organic layer with 5% NaHCO₃. Causality: Neutralizes the p-TSA catalyst and any trace unreacted adipic acid, shifting them into the aqueous phase to prevent reverse hydrolysis during storage. Validation: The aqueous effluent must test at pH 7.0–7.5 to validate complete catalyst removal.
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Step 5: Vacuum Distillation. Subject the organic phase to vacuum distillation. Causality: Removes the toluene solvent and excess 4-methylcyclohexanol without subjecting the target diester to extreme thermal degradation.
Fig 1. Self-validating synthesis workflow for Bis(4-methylcyclohexyl) adipate via esterification.
Analytical Characterization: RP-HPLC Protocol
Given the compound's high LogP (5.72), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis and pharmacokinetic isolation[5]. The following protocol is adapted from methodologies established by [5].
Protocol 2: System-Suitability Validated HPLC
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Step 1: Stationary Phase Selection. Utilize a low-silanol reverse-phase column (e.g., Newcrom R1). Causality: Standard silica columns possess active silanol groups that can form secondary hydrogen bonds with the ester oxygens of the adipate, leading to severe peak tailing. A low-silanol phase ensures sharp, symmetrical peaks[6].
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Step 2: Mobile Phase Formulation. Prepare a gradient of Acetonitrile (MeCN) and Water, modified with 0.1% Formic Acid. Causality: Formic acid is selected over phosphoric acid to maintain compatibility with Mass Spectrometry (MS) detectors, while ensuring trace acidic impurities remain protonated for predictable elution[5].
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Step 3: System Equilibration (Validation Node). Pump the mobile phase through the system at the operational flow rate. Validation: The system is validated for injection only when the UV detector baseline (at 210 nm) exhibits <0.1 mAU drift over a continuous 10-minute window.
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Step 4: Elution and Integration. Inject the sample and monitor elution. Validation: Post-run analysis must yield a peak asymmetry factor ( As ) between 0.9 and 1.1. Any deviation invalidates the run, indicating column degradation or sample overload.
Fig 2. RP-HPLC analytical protocol with built-in system suitability validation nodes.
Advanced Applications in Polymer Science
Beyond its potential as an organic synthesis intermediate[1], Bis(4-methylcyclohexyl) adipate is highly valued in the engineering of fluoro-rubbers (FKM) .
Fluoro-rubbers are critical for high-temperature sealing applications, such as aerospace O-rings and automotive gaskets, due to their chemical inertness. However, their inherent high viscosity makes injection molding notoriously difficult[2]. According to patent literature (), incorporating Bis(4-methylcyclohexyl) adipate acts as a superior internal processing aid[2].
The Causality: The compound's high boiling point (>250°C) ensures it does not volatilize or create micro-voids during the high-temperature vulcanization process[2]. Concurrently, its cycloaliphatic rings integrate seamlessly with the fluoropolymer chains, drastically improving the low-temperature flexibility and compression set resistance of the final molded part without compromising its chemical defense profile.
References
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PubChem Compound Summary for CID 3047819, Bis(4-methylcyclohexyl) adipate. Source: National Center for Biotechnology Information (NCBI). URL:[Link]
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Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
- EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers. Source: Google Patents (European Patent Office).
Sources
- 1. Buy Bis(4-methylcyclohexyl) adipate | 41544-42-7 [smolecule.com]
- 2. EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers - Google Patents [patents.google.com]
- 3. Bis(4-methylcyclohexyl) adipate | C20H34O4 | CID 3047819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adipate suppliers USA [americanchemicalsuppliers.com]
- 5. Bis(4-methylcyclohexyl) adipate | SIELC Technologies [sielc.com]
- 6. Separation of Bis(4-methylcyclohexyl) adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
